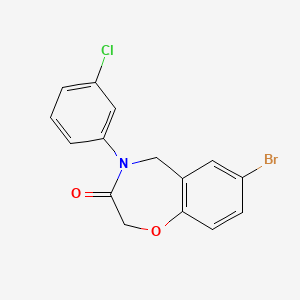

7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

7-Bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic core containing oxygen and nitrogen atoms. The compound features a bromine substituent at position 7 and a 3-chlorophenyl group at position 2. This structural configuration imparts distinct electronic and steric properties, which may influence its pharmacological and physicochemical behavior.

Properties

IUPAC Name |

7-bromo-4-(3-chlorophenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO2/c16-11-4-5-14-10(6-11)8-18(15(19)9-20-14)13-3-1-2-12(17)7-13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTUCJYDAXEGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the bromo and chloro substituents under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical studies. Its structural features allow it to interact with specific biomolecules, aiding in the understanding of biological processes.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the chemical industry, this compound can be utilized in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

7-Benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 40023-39-0)

- Substituents : Benzoyl group at position 5.

- Key Differences : Replacement of bromine with a benzoyl group introduces a bulky, electron-withdrawing moiety. This modification likely reduces solubility compared to the brominated analogue .

- Status : Discontinued, possibly due to synthetic challenges or unfavorable pharmacokinetics .

4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 88442-99-3)

- Substituents : Allyl group at position 4 and chlorine at position 6.

- However, the absence of bromine and substitution of 3-chlorophenyl with allyl may alter receptor-binding profiles .

Heterocyclic Analogues with Divergent Cores

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 219686-43-8)

- Core Structure: Benzodiazepinone (two nitrogen atoms) instead of benzoxazepinone (one oxygen, one nitrogen).

- Substituents : Bromine at position 7; lacks the 3-chlorophenyl group.

- Implications: The additional nitrogen in the diazepinone core may enhance hydrogen-bonding interactions, affecting target selectivity .

Pyrazol-3-one Derivatives (e.g., Example 5.17 from EP Application)

- Core Structure : Pyrazol-3-one (five-membered ring with two nitrogens).

- Substituents : Bromine and 4-chlorophenyl groups.

- Molecular Weight: m/z 301–305 [M+H]+, significantly lower than typical benzoxazepinones.

- Key Differences : Smaller core structure may limit conformational flexibility and reduce binding affinity for larger protein pockets .

Comparative Analysis Table

Research Findings and Implications

Substituent Effects :

- Bromine at position 7 in the target compound may enhance halogen bonding with biological targets compared to chlorine or benzoyl groups .

- The 3-chlorophenyl group at position 4 provides steric bulk that could improve selectivity over analogues with smaller substituents (e.g., allyl) .

Pharmacological Potential: Structural similarities to benzodiazepines and cardiotonic agents (e.g., pimobendan in ) hint at possible CNS or cardiovascular applications, though specific data are lacking .

Biological Activity

7-Bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrClNO2. It features a benzoxazepine core structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 351.64 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 3.21 |

Antitumor Activity

Research has indicated that benzoxazepine derivatives often exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were shown to induce apoptosis in human breast carcinoma cells through modulation of the PI3K/AKT signaling pathway .

The proposed mechanism for the antitumor activity includes:

- DNA Interstrand Cross-Linking : Similar compounds have been reported to induce cross-linking in DNA, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the apoptotic effects observed in cancer cells treated with related compounds .

Case Studies

- In Vivo Studies : In a xenograft model involving human breast carcinoma cells (MX-1), treatment with benzoxazepine derivatives resulted in significant tumor regression without substantial toxicity to normal tissues. This suggests a favorable therapeutic index for these compounds .

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The compound's effectiveness was correlated with its ability to disrupt mitochondrial function and increase oxidative stress within the cells .

Pharmacological Profile

The pharmacological profile of this compound aligns with other benzoxazepine derivatives known for their:

- Antitumor Properties : Effective against multiple cancer types.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms that could complement its antitumor activity.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Induces apoptosis; effective in xenograft models |

| Anti-inflammatory | Potential mechanisms under investigation |

Q & A

Q. What are the recommended synthetic routes for 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a benzoxazepine precursor followed by cyclization. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce the bromine substituent regioselectivity .

- Cyclization : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-chlorophenyl group, ensuring inert conditions (argon atmosphere) and temperatures between 80–100°C .

- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress via TLC and HPLC .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use X-ray crystallography for absolute stereochemical determination (if crystalline) .

- Spectroscopy : Combine -/-NMR to verify substituent positions (e.g., benzoxazepine ring protons at δ 3.5–4.5 ppm) and LC-MS for molecular ion validation .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the benzoxazepine core?

- Methodological Answer :

- Computational Refinement : Perform DFT calculations (B3LYP/6-31G*) to model electron distribution and predict reactive sites. Compare with experimental nucleophilic/electrophilic substitution outcomes .

- Isotopic Labeling : Use -labeling or deuterated solvents to track unexpected side reactions (e.g., ring-opening under acidic conditions) .

- Kinetic Studies : Conduct time-resolved NMR to identify intermediates and validate proposed mechanisms .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 7-bromo and 3-chlorophenyl groups in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace bromine with fluorine or iodine to assess halogen-dependent receptor binding. Modify the chlorophenyl group to nitrophenyl or methoxyphenyl for steric/electronic effects .

- Biological Assays : Test analogs against GABA receptors (common benzodiazepine targets) via radioligand displacement assays. Corrogate activity with substituent Hammett σ values .

- Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., hydrophobic contacts with bromine) .

Q. What experimental designs mitigate challenges in optimizing reaction conditions for sensitive functional groups (e.g., bromine stability)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 100°C to prevent debromination. Use microwave-assisted synthesis for rapid heating/cooling cycles .

- Protecting Groups : Temporarily protect the benzoxazepine carbonyl with trimethylsilyl chloride during bromination .

- By-Product Analysis : Employ GC-MS to detect degradation products (e.g., HBr release) and adjust stoichiometry accordingly .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 for GABA) and positive controls (e.g., diazepam) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical weighting to account for methodological differences .

- Solubility Checks : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to exclude false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.